molecular formula C11H10N2O2 B8154454 1-Cyclopropyl-7-nitro-1H-indole

1-Cyclopropyl-7-nitro-1H-indole

Cat. No.: B8154454
M. Wt: 202.21 g/mol
InChI Key: PNAXKDRYIXSBKJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-7-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of a cyclopropyl group and a nitro group on the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For 1-Cyclopropyl-7-nitro-1H-indole, the specific synthetic route would include:

    Formation of the indole ring: This can be achieved through the Fischer indole synthesis using appropriate starting materials.

    Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene intermediates.

Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Cyclopropyl-7-nitro-1H-indole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Cyclopropyl-7-nitro-1H-indole can be compared with other indole derivatives, such as:

    1-Methyl-7-nitro-1H-indole: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-Cyclopropyl-5-nitro-1H-indole: Similar structure but with the nitro group at the C-5 position instead of C-7.

    1-Cyclopropyl-7-amino-1H-indole: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in the specific combination of the cyclopropyl and nitro groups, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-cyclopropyl-7-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-13(15)10-3-1-2-8-6-7-12(11(8)10)9-4-5-9/h1-3,6-7,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAXKDRYIXSBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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